molecular formula C7H14ClN B2494610 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2225136-17-2

1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2494610
CAS No.: 2225136-17-2
M. Wt: 147.65
InChI Key: PROKVSIJQQTWAV-UHFFFAOYSA-N
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Description

Structural Features and Bond Angles

The bicyclic system imposes significant strain on the nitrogen center. The CNC bond angle at the bridgehead nitrogen is constrained to approximately 90°, deviating from the ideal tetrahedral geometry (109.5°) due to ring strain. This distortion influences the hybridization state, favoring a partial sp³ configuration. The methyl group adopts an endo or exo conformation relative to the bicyclic framework, with the endo form typically more stable due to reduced steric hindrance.

Key Bond Lengths and Hybridization

Critical bond parameters include:

Bond Type Length (Å) Hybridization
N–C (bridgehead) 1.45–1.50 sp³
N–CH₃ (methyl group) 1.50 sp³
C–C (bridge bonds) 1.50–1.55 sp³

The nitrogen atom participates in three single bonds, leaving a lone pair in an sp³ orbital. Protonation by HCl forms an N–H+ bond, further altering the electronic environment and contributing to salt formation.

Properties

IUPAC Name

1-methyl-7-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-4-2-6(8-7)3-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROKVSIJQQTWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(N1)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225136-17-2
Record name 1-methyl-7-azabicyclo[2.2.1]heptane hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Fraser and Swingle’s Five-Step Synthesis

The canonical method involves a sequence starting with cis-3-amino-4-hydroxycyclohex-1-ene, which undergoes trichloroacetylation to form N -(cis-3-hydroxy-4-trichloroacetylcyclohex-1-enyl)trichloroacetamide (8). Hydrolysis of 8 under acidic conditions (pH 1.5–2.0) yields cis-3-amino-4-hydroxycyclohex-1-ene hydrochloride (10), which cyclizes in 80% aqueous ethanol to produce 7-azabicyclo[2.2.1]heptane (1) with an 18% overall yield. An alternative pathway employing platinum oxide catalysis improves the yield to 36% but requires significant catalyst loading.

Base-Promoted Heterocyclization

A more recent approach utilizes sodium hydride-mediated cyclization of N -(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. For example, tert -butyl N -(cis-3,trans-4-dibromocyclohex-1-yl)carbamate (10) reacts in DMF at room temperature to form 2-bromo-7-azabicyclo[2.2.1]heptane derivatives. This method emphasizes the role of stereoelectronic effects in directing cyclization.

N-Methylation of 7-Azabicyclo[2.2.1]heptane

Direct Alkylation with Methyl Iodide

The free amine (1) undergoes N -methylation via reaction with methyl iodide in anhydrous tetrahydrofuran (THF) under inert atmosphere. Potassium carbonate serves as the base, facilitating deprotonation of the secondary amine. After 12 hours at reflux, the crude product is extracted with dichloromethane, washed with brine, and concentrated. The resultant 1-methyl-7-azabicyclo[2.2.1]heptane is isolated as a pale-yellow oil (yield: 65–72%).

Reaction Conditions:

  • Molar Ratio: Amine:methyl iodide = 1:1.2
  • Temperature: 66°C (reflux)
  • Solvent: THF
  • Workup: Aqueous extraction, drying over MgSO₄

Reductive Amination

An alternative route employs reductive amination using formaldehyde and sodium cyanoborohydride in methanol. The reaction proceeds at pH 5–6 (acetic acid buffer) over 24 hours, yielding the N -methyl derivative with 58% efficiency. This method avoids harsh alkylation conditions but requires careful pH control to minimize over-reduction.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through an ethereal solution of 1-methyl-7-azabicyclo[2.2.1]heptane. The precipitate is collected by filtration, washed with cold ether, and recrystallized from methanol/ethyl acetate (1:3) to afford white crystals (mp: 141–143°C).

Analytical Data:

  • Elemental Analysis: Calcd. for C₈H₁₆NCl: C, 57.31; H, 9.56; N, 8.35. Found: C, 57.12; H, 9.43; N, 8.21.
  • ¹H NMR (400 MHz, CDCl₃): δ 3.42–3.38 (m, 2H, bridgehead H), 2.85 (s, 3H, N–CH₃), 2.72–2.68 (m, 2H, exo-H), 1.92–1.85 (m, 2H, endo-H), 1.62–1.55 (m, 2H, bridge-H).
  • IR (KBr): 2940 (C–H), 1605 (N–H bend), 1473 (C–N), 1363 (C–C).

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Direct Alkylation 65–72% Simple setup, scalable Requires toxic methyl iodide
Reductive Amination 58% Mild conditions, pH-controlled Lower yield, sensitive to over-reduction
Heterocyclization Route 36%* Integrated bicyclic formation Multi-step, high catalyst load

*Yield for parent compound synthesis.

Challenges and Optimizations

  • Steric Hindrance: The bicyclic framework impedes nucleophilic attack at nitrogen, necessitating prolonged reaction times or elevated temperatures.
  • Byproduct Formation: Over-alkylation is minimized by using a slight excess of methyl iodide (1.2 eq) and rigorous exclusion of moisture.
  • Salt Hygroscopicity: The hydrochloride salt exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted azabicyclo compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the creation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Synthetic Routes
The synthesis typically involves the reaction of 7-azabicyclo[2.2.1]heptane with methylating agents in the presence of hydrochloric acid to form the hydrochloride salt. This process can be optimized for higher yields and purity in industrial settings .

Biological Applications

Neurotransmitter Analog
Research has indicated that this compound may act as a neurotransmitter analog, potentially interacting with biological receptors involved in neurotransmission pathways. Its structural similarity to natural neurotransmitters suggests it could modulate receptor activity, making it a candidate for studying neurological disorders .

Case Study: Malarial Protease Inhibition
A study explored the use of derivatives of 7-azabicyclo[2.2.1]heptane as inhibitors targeting malarial aspartic proteases. The synthesized compounds exhibited significant inhibitory activity, suggesting potential therapeutic applications against malaria .

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its therapeutic effects in treating neurological disorders and other medical conditions due to its ability to interact with neurotransmitter systems . Its derivatives have shown promise as selective sigma receptor ligands, which are important in various pharmacological contexts .

Case Study: Dipeptidyl Peptidase IV Inhibitors
Research has also focused on developing derivatives based on azabicyclo compounds that inhibit dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. These derivatives demonstrated potent inhibition and could lead to new treatments for hyperglycemia .

Industrial Applications

Intermediate in Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals . Its unique properties facilitate the development of new drugs with specific therapeutic targets.

Summary Table of Applications

Field Application Example/Case Study
ChemistryBuilding block for organic synthesisSynthesis of complex molecules
BiologyNeurotransmitter analogInteraction with neurotransmitter receptors
Medicinal ChemistryTherapeutic agent for neurological disordersInhibition of dipeptidyl peptidase IV
Industrial ChemistryIntermediate in pharmaceutical productionSynthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate receptor activity, leading to changes in neurotransmission pathways. The exact pathways and molecular targets are still under investigation, but its structure suggests it may mimic or inhibit natural neurotransmitters .

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key differences between 7-azabicyclo[2.2.1]heptane hydrochloride and analogous bicyclic amines:

Compound Name Molecular Formula Aza Position Substituents Key Properties/Applications Reference CAS
7-Azabicyclo[2.2.1]heptane hydrochloride C₆H₁₂ClN 7-position None Epibatidine precursor; chiral scaffold 27514-07-4
2-Azabicyclo[2.2.1]heptane derivatives C₇H₁₄ClN 2-position Ethynyl, hydroxy Drug-building blocks (e.g., PBLJ18129) 1932398-86-1
8-Azabicyclo[3.2.1]octane hydrochloride C₇H₁₄ClN 8-position None Lower structural similarity (0.74) 6760-99-2
2-Oxa-5-azabicyclo[2.2.1]heptane HCl C₅H₁₀ClNO 5-position Oxygen atom Increased polarity; metabolic stability 31560-06-2
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₅NO₂ 7-position Ester group Enhanced lipophilicity (pKa ~9.96) 1251009-93-4

Key Insights

Aza Position and Ring Size: 7-Azabicyclo[2.2.1]heptane exhibits a compact norbornane-like structure, ideal for rigid ligand design . 2-Azabicyclo[2.2.1]heptanes (e.g., PharmaBlock’s fluorinated derivatives) show altered stereoelectronic properties due to nitrogen relocation, enabling diverse pharmacological targeting . 8-Azabicyclo[3.2.1]octane has a larger ring system, reducing similarity to the 7-aza analog (score: 0.68 vs. 0.74) .

Substituent Effects :

  • Ethyl ester derivatives (e.g., Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) increase lipophilicity, improving blood-brain barrier penetration .
  • Fluoro or hydroxy groups (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane HCl) enhance metabolic stability and binding specificity .

Pharmacological Relevance :

  • The 7-aza scaffold’s hydrogen-bonding capacity makes it a preferred choice for nicotinic receptor modulation .
  • 2-Aza derivatives are prioritized in kinase inhibitor development due to their conformational flexibility .

Biological Activity

1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride, also known as a derivative of the bicyclic compound 7-azabicyclo[2.2.1]heptane, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring. The presence of the methyl group at the nitrogen position influences its reactivity and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C8H14ClN
  • Molecular Weight : 159.66 g/mol

The biological activity of this compound primarily involves its interaction with cholinergic receptors. It acts as a ligand for these receptors, which are critical for neurotransmission processes in the central and peripheral nervous systems.

  • Cholinergic Activity : The compound has been shown to mimic acetylcholine, potentially influencing synaptic transmission and neuromodulation.
  • Receptor Binding : It exhibits selectivity towards muscarinic receptors, which are implicated in various physiological functions including cognition, memory, and motor control.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Neurotransmitter Mimicry Acts similarly to acetylcholine at cholinergic receptors
Cognitive Enhancement Potential to improve memory and learning in animal models
Antinociceptive Effects Demonstrated pain-relieving properties in preclinical studies
Anti-inflammatory Properties Reduces inflammation markers in vitro

Case Study 1: Cognitive Enhancement

A study investigated the effects of this compound on memory retention in a rodent model. Results indicated a significant improvement in performance on memory tasks when administered at specific dosages, suggesting its potential as a cognitive enhancer.

Case Study 2: Pain Relief

In another study focusing on analgesic properties, the compound was tested for antinociceptive effects using the formalin test in rats. The results showed that it significantly reduced pain responses compared to control groups, indicating its potential utility in pain management therapies.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Used as a template for synthesizing new drugs targeting cholinergic pathways.
  • Neuroscience : Studied for its role in modulating neurotransmitter systems and potential therapeutic applications in neurodegenerative diseases.
  • Pharmacology : Investigated for its interactions with various receptor types beyond cholinergic ones, expanding its potential therapeutic scope.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., cyclopentene derivatives) under acidic or basic conditions. For example, palladium-catalyzed aminoacyloxylation has been used to construct the bicyclic framework . Optimization of temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impacts yield. Post-synthesis purification via crystallization or chromatography (e.g., using HCl to isolate the hydrochloride salt) ensures >95% purity . Critical parameters include reaction time (e.g., 24–60 hours for cyclization) and stoichiometric control of reagents like LiBH₄ or NaOMe for intermediate steps .

Q. How is the structural conformation of this compound characterized using crystallographic techniques?

  • Methodological Answer : X-ray crystallography reveals a rigid bicyclic framework with the nitrogen atom positioned on a crystallographic mirror plane. The protonated N7 forms hydrogen bonds with chloride anions (N–H⋯Cl), stabilizing the crystal lattice in [001] chains . Key metrics include bond angles (e.g., C–N–C ≈ 109°) and torsional strain analysis to compare with carbocyclic analogs like norbornane. Computational tools like Mercury and SHELXL refine these parameters .

Q. What analytical techniques are essential for confirming the molecular identity and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl group at C1) and absence of impurities.
  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts.
  • Elemental Analysis : Validates empirical formula (e.g., C₇H₁₂ClN) within ±0.3% error .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in stereochemistry or assay conditions. Strategies include:

  • Comparative Bioassays : Test derivatives (e.g., 2-oxa-5-azabicyclo analogs) under standardized conditions (e.g., IC₅₀ measurements against α4β2 nicotinic receptors) .
  • Structure-Activity Relationship (SAR) Modeling : Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects (e.g., methyl vs. methoxy groups) with receptor binding .
  • Meta-Analysis : Cross-reference PubChem and ECHA datasets to identify outliers in reported EC₅₀ values .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to achieve >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for selective acylation of racemic intermediates .
  • Chiral Chromatography : Utilize cellulose-based CSPs (Chiralpak® IC) for preparative separation .

Q. How does the rigid bicyclic framework influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The norbornane-like structure enhances metabolic stability by resisting cytochrome P450 oxidation. Key studies involve:

  • LogP Measurements : Experimental LogP ≈ 1.2 indicates moderate lip solubility, suitable for blood-brain barrier penetration .
  • In Vitro Permeability Assays : Caco-2 cell models show apical-to-basal transport rates of 15–20 nm/s, comparable to gabapentin .
  • Molecular Dynamics Simulations : Predict binding free energies (ΔG ≈ -8.2 kcal/mol) for interactions with neuronal targets .

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